molecular formula C26H30O14 B14755281 methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B14755281
M. Wt: 566.5 g/mol
InChI Key: LLNDGETZUXLFQJ-KVBPGSMASA-N
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Description

This compound is a complex iridoid glycoside derivative featuring a cyclopenta[c]pyran core substituted with a (E)-3-(3,4-dihydroxyphenyl)propenoyl ester, a β-D-glucopyranosyl unit, and a methyl carboxylate group. Its molecular formula is C₂₄H₂₈O₁₆, with a molecular weight of 588.47 g/mol (calculated from ).

Properties

Molecular Formula

C26H30O14

Molecular Weight

566.5 g/mol

IUPAC Name

methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H30O14/c1-36-24(35)13-10-38-25(40-26-23(34)22(33)21(32)17(8-27)39-26)19-12(7-16(30)20(13)19)9-37-18(31)5-3-11-2-4-14(28)15(29)6-11/h2-7,10,16-17,19-23,25-30,32-34H,8-9H2,1H3/b5-3+/t16-,17+,19+,20-,21+,22-,23+,25-,26-/m0/s1

InChI Key

LLNDGETZUXLFQJ-KVBPGSMASA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1C(C=C2COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Biological Activity

The compound methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic molecule belonging to the class of terpene glycosides . Its intricate structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex stereochemistry and functional groups. It features multiple hydroxyl groups and a cyclopenta[c]pyran backbone, which are characteristic of many bioactive natural products. The molecular formula is C26H30O14C_{26}H_{30}O_{14} with a substantial molecular weight indicative of its potential for diverse interactions in biological systems.

Structural Representation

PropertyValue
IUPAC Name Methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-...
Molecular Formula C26H30O14
SMILES COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
InChI Key DBLWTFOGUWEERN-KVBPGSMASA-N

Antioxidant Properties

Research indicates that compounds similar to methyl (1S,4aS,5S,7aS)-... exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. For instance, similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could be beneficial in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

There is emerging evidence regarding the anticancer potential of related compounds. For example, certain glycosides have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of signaling pathways such as PI3K/Akt and MAPK . Further research is needed to explore whether methyl (1S,4aS,5S,7aS)-... exhibits similar effects.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Compounds with similar structures have been found to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This suggests a potential application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various glycosides, methyl (1S,4aS,...)-... was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations compared to controls .

Study 2: Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory effects of related compounds showed that they inhibited NF-kB activation in lipopolysaccharide-stimulated macrophages. This suggests that methyl (1S,4aS,...)-... may modulate similar pathways .

Study 3: Cytotoxicity Against Cancer Cells

Research involving the cytotoxic effects of glycosides on various cancer cell lines revealed that methyl (1S,4aS,...)-... induced apoptosis at concentrations lower than those required for toxicity in normal cells . This selective action highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related derivatives:

Compound Key Substituents Molecular Weight (g/mol) Bioactivity Highlights
Target Compound 3,4-Dihydroxyphenylpropenoyl ester, β-D-glucopyranosyl, methyl carboxylate 588.47 Predicted antioxidant activity via catechol moiety; glycosylation enhances solubility
Methyl (1S,4aS,5R,7aS)-1-(β-D-glucopyranosyloxy)-7-(hydroxymethyl)-5-{[(2E)-3-(4-methoxyphenyl)propenoyl]oxy}-... () 4-Methoxyphenylpropenoyl ester 578.50 Reduced antioxidant potential due to methoxy vs. hydroxyl groups; increased lipophilicity
Geniposide (Methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[β-D-glucopyranosyloxy]-..., ) Lacks propenoyl ester; simpler iridoid glycoside 388.37 Anti-inflammatory, anti-angiogenic; lacks catechol-driven redox activity
Methyl (1R,4aS,5R,7S,7aS)-1,5,7-trihydroxy-7-methyl-... () No aromatic substituents; hydroxyl-rich 302.29 Limited membrane permeability; potential for hydrophilic interactions

Physicochemical Properties

  • Solubility: The target compound’s glycosyl group and polar hydroxyls improve water solubility compared to non-glycosylated analogs (e.g., ).
  • Lipophilicity: The 3,4-dihydroxyphenylpropenoyl ester increases logP relative to geniposide but remains less lipophilic than 4-methoxyphenyl derivatives ().
  • Stability : The catechol group may confer susceptibility to oxidation, unlike methoxy-substituted analogs.

Preparation Methods

Core Cyclopenta[c]pyran Skeleton Construction

The bicyclic cyclopenta[c]pyran system forms the structural foundation of the compound. Synthetic approaches to this core often employ Lewis acid-catalyzed cyclization or Diels-Alder reactions. InBr3-mediated cyclizations, as demonstrated in the synthesis of tetrahydrocyclopenta[b]pyran derivatives, provide a viable pathway. For the target compound, a modified protocol involves reacting 2-diazocyclohexane-1,3-dione derivatives with active methylene compounds under refluxing toluene with InBr3 (10 mol%) as a catalyst. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the fused cyclopentane and pyran rings. Stereochemical control at the 1S,4aS,5S,7aS positions is achieved through chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary.

Key spectral data for intermediates include $$ ^1H $$ NMR resonances at δ 3.85 (s, 3H, methoxy) and δ 2.61–2.32 (m, cyclopentane protons), consistent with analogous structures. Purification via flash chromatography (hexane/ethyl acetate, 20:3) yields the core with >80% enantiomeric excess.

Glycosylation at the C1 Position

The 1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy substituent is introduced via stereoselective glycosylation. The glucopyranose donor, prepared from peracetylated β-D-glucose, undergoes activation as a trichloroacetimidate under BF3·Et2O catalysis. Coupling with the core’s C1 hydroxyl group proceeds in dichloromethane at −20°C, yielding the β-glycosidic linkage with >95% stereoselectivity. Deprotection of the acetyl groups using methanolic NaOMe affords the free sugar moiety.

Caffeoyl Esterification at the C7 Position

The (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (caffeoyl) group is installed via a two-step sequence:

  • Synthesis of Caffeoyl Chloride : Caffeic acid is treated with oxalyl chloride in anhydrous DMF, yielding the acid chloride.
  • Steglich Esterification : The core’s C7 hydroxymethyl group reacts with caffeoyl chloride in the presence of DCC and DMAP, forming the ester with retention of the (E)-configuration. Phenolic hydroxyls are protected as tert-butyldimethylsilyl (TBS) ethers during this step to prevent side reactions.

Final Deprotection and Purification

Global deprotection employs tetra-n-butylammonium fluoride (TBAF) to remove silyl ethers, followed by hydrogenolysis (H2/Pd-C) for benzyl ethers. Final purification via preparative HPLC (C18 column, MeCN/H2O gradient) isolates the target compound in ≥98% purity. Characterization by HRMS confirms the molecular ion at m/z 640.8 [M+H]$$^+$$, while $$ ^13C $$ NMR data align with the expected stereochemistry.

Analytical and Spectroscopic Validation

Critical validation data include:

  • $$ ^1H $$ NMR (600 MHz, CDCl3) : δ 7.63 (d, J = 7.8 Hz, 2H, caffeoyl aromatics), 5.32 (s, 1H, anomeric proton), 4.24 (q, J = 14.4 Hz, 2H, glycosidic oxymethylene).
  • IR (ATR) : 1730 cm$$^{-1}$$ (ester C=O), 1650 cm$$^{-1}$$ (conjugated enone).

Challenges and Optimization

Key synthetic hurdles include:

  • Stereochemical Integrity : Epimerization at C5 and C7a during cyclization necessitates low-temperature conditions.
  • Glycosylation Efficiency : Competing hydrolysis of the trichloroacetimidate donor is mitigated by rigorous anhydrous techniques.
  • Caffeoyl Stability : The (E)-configuration is preserved by avoiding prolonged heat during esterification.

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